
2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride” is represented by the empirical formula C7H11BN2O2 · 2HCl. It has a molecular weight of 238.91 .Physical And Chemical Properties Analysis
“2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride” is a solid compound . The specific physical and chemical properties are not well documented in the available resources.Aplicaciones Científicas De Investigación
Sensing Applications
This compound is particularly useful in sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions . These interactions are crucial for both homogeneous assays and heterogeneous detection, which can occur at the interface of the sensing material or within the bulk sample.
Biological Labelling
The boronic acid moiety of the compound allows for selective binding to diols, which is a common functional group in biological molecules. This makes it an excellent candidate for biological labelling, aiding in the visualization and tracking of biological processes .
Protein Manipulation and Modification
Researchers utilize the diol interaction capability of boronic acids for protein manipulation and modification. This compound can be used to modify proteins in a way that alters their function or stability, providing valuable insights into protein dynamics .
Separation Technologies
In the field of separation science, 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride can be employed as a stationary phase component to separate complex mixtures based on the affinity of different molecules to the boronic acid group .
Development of Therapeutics
The compound’s unique properties are being explored for the development of therapeutics. Its ability to bind to certain biological molecules can be harnessed to create targeted drug delivery systems or to design molecules with therapeutic potential .
Electrophoresis of Glycated Molecules
Boronic acids, including this compound, are used in the electrophoresis of glycated molecules. This application is significant in the analysis of glycosylated proteins and other biomolecules, which is important in diabetes research .
Building Materials for Analytical Methods
The compound can be used to create microparticles and polymers that are integral to analytical methods. These materials can have applications ranging from diagnostics to controlled release systems .
Controlled Release of Insulin
In diabetes management, there is a growing interest in using boronic acid compounds to develop polymers that respond to glucose levels. These polymers can potentially be used for the controlled release of insulin, providing a more physiological approach to insulin therapy .
Safety and Hazards
Mecanismo De Acción
Target of Action
Boronic acids, including 2-(dimethylamino)pyridine-5-boronic acid dihydrochloride, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride interacts with its targets through a process known as transmetalation . This process involves the transfer of the boronic acid group from boron to a palladium catalyst . The palladium catalyst is first oxidized through oxidative addition with an electrophilic organic group, forming a new Pd-C bond . The boronic acid group from 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride is then transferred to the palladium, completing the transmetalation process .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride, is a key step in various biochemical pathways involved in the synthesis of complex organic compounds . The exact downstream effects of these pathways can vary widely depending on the specific compounds being synthesized.
Result of Action
The molecular and cellular effects of 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride’s action are primarily related to its role in Suzuki-Miyaura cross-coupling reactions . By facilitating these reactions, this compound enables the formation of new carbon-carbon bonds, which is a crucial step in the synthesis of many organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of other chemicals .
Propiedades
IUPAC Name |
[6-(dimethylamino)pyridin-3-yl]boronic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2.2ClH/c1-10(2)7-4-3-6(5-9-7)8(11)12;;/h3-5,11-12H,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSZPMQSHGYFCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N(C)C)(O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BCl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656762 | |
| Record name | [6-(Dimethylamino)pyridin-3-yl]boronic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride | |
CAS RN |
265664-54-8 | |
| Record name | [6-(Dimethylamino)pyridin-3-yl]boronic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




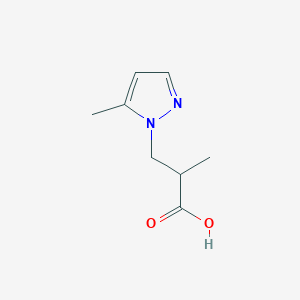
![3-Ethyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1386690.png)
![Imidazole-1-carboxylic acid {4-[(methoxy-methyl-amino)-methyl]-thiazol-2-yl}-amide](/img/structure/B1386691.png)
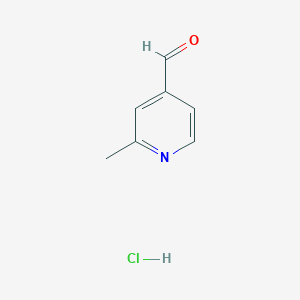

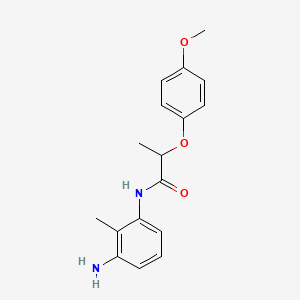


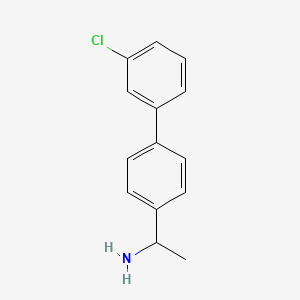
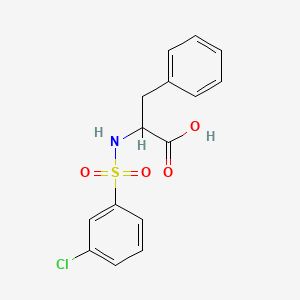
![[1-(Phenylsulfonyl)piperidin-2-yl]acetic acid](/img/structure/B1386700.png)
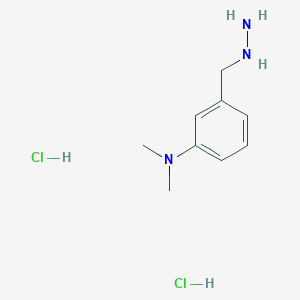
![[(3,5-Dimethyl-1H-pyrazol-4-yl)(phenyl)methyl]urea](/img/structure/B1386705.png)